![molecular formula C10H18N2O B067535 1-[(3S)-3-Methylprolyl]pyrrolidine CAS No. 192821-74-2](/img/structure/B67535.png)
1-[(3S)-3-Methylprolyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S)-3-Methylprolyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a single stereocenter and has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[(3S)-3-Methylprolyl]pyrrolidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It has been shown to have a high affinity for the dopamine D2 receptor and the acetylcholine nicotinic receptor, which are both involved in the regulation of motor function and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is involved in the regulation of motor function. It has also been shown to increase acetylcholine release in the hippocampus, which is involved in the regulation of memory and learning. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3S)-3-Methylprolyl]pyrrolidine in lab experiments include its high purity and stability, as well as its potential applications in various fields. However, its limitations include its relatively low yield in the synthesis method and its potential toxicity at high doses.
Orientations Futures
There are many potential future directions for the study of 1-[(3S)-3-Methylprolyl]pyrrolidine. One direction is the development of new synthetic methods with higher yields and greater efficiency. Another direction is the investigation of its potential applications in the treatment of neurological disorders and other diseases. Additionally, further research is needed to fully understand its mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of 1-[(3S)-3-Methylprolyl]pyrrolidine involves the reaction between 3-methylproline and N-Boc-pyrrolidine in the presence of a coupling agent such as HATU or DIC. The reaction is carried out in a solvent such as DMF or DCM, and the product is obtained after purification by column chromatography or recrystallization. The yield of the synthesis method is typically around 60-70%.
Applications De Recherche Scientifique
1-[(3S)-3-Methylprolyl]pyrrolidine has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential analgesic and anti-inflammatory agent. In addition, it has been investigated for its potential use in the synthesis of natural products and as a chiral auxiliary in asymmetric synthesis.
Propriétés
| 192821-74-2 | |
Formule moléculaire |
C10H18N2O |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
[(2S,3S)-3-methylpyrrolidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H18N2O/c1-8-4-5-11-9(8)10(13)12-6-2-3-7-12/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Clé InChI |
OEORXJBUWWNTSB-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CCN[C@@H]1C(=O)N2CCCC2 |
SMILES |
CC1CCNC1C(=O)N2CCCC2 |
SMILES canonique |
CC1CCNC1C(=O)N2CCCC2 |
Synonymes |
Pyrrolidine, 1-[(3-methyl-2-pyrrolidinyl)carbonyl]-, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(trifluoromethyl)benzoyl]benzoic acid](/img/structure/B67455.png)
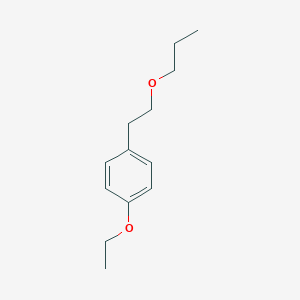
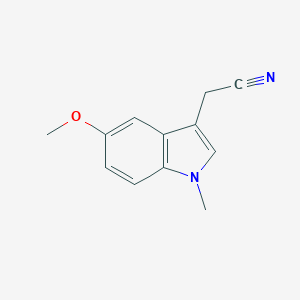
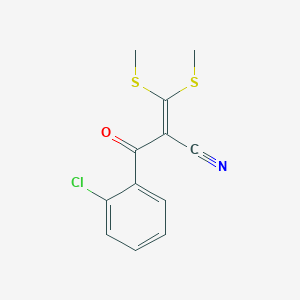
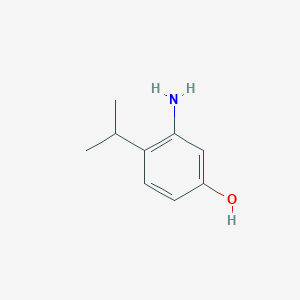
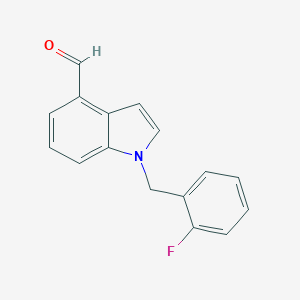
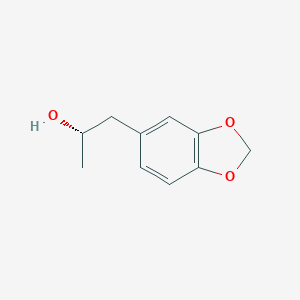
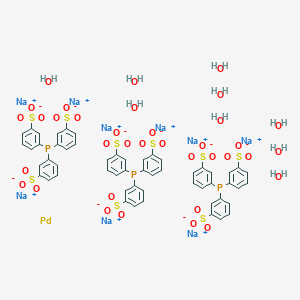
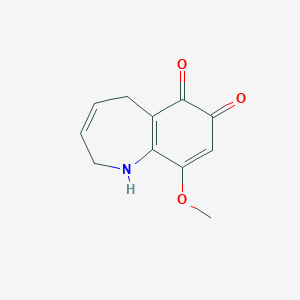


![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
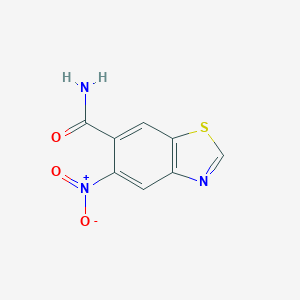
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
